N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide
Description
The compound N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide features a hybrid heterocyclic scaffold comprising a benzimidazolylidene moiety fused to a 2,3-dihydro-1H-pyrazole ring, further substituted by a 2-methoxybenzamide group. This structure positions it within a class of bioactive molecules where the benzimidazole core acts as a key pharmacophore, often mimicking lysine acetylation (KAc) in bromodomain inhibitors . The pyrazole ring enhances conformational rigidity, while the methoxybenzamide group contributes to solubility and target interaction via hydrogen bonding.
Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates, followed by coupling with benzoyl chloride analogs under basic conditions (e.g., DMF with K₂CO₃) . Structural validation employs spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography, often refined using programs like SHELXL .
Properties
CAS No. |
825616-27-1 |
|---|---|
Molecular Formula |
C18H15N5O2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-2-6-11(15)18(24)22-14-10-19-23-16(14)17-20-12-7-3-4-8-13(12)21-17/h2-10H,1H3,(H,19,23)(H,20,21)(H,22,24) |
InChI Key |
XFRVVVYKJNDABR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole under acidic conditions. The reaction is often catalyzed by agents such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Benzimidazolone Derivatives with Bromodomain Affinity
- GSK6853: (R)-N-[1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide Structural Differences: Incorporates a 1,3-dimethyl-benzimidazolone core and a piperazine substituent. Functional Impact: The dimethyl group enhances metabolic stability, while the piperazine improves solubility and binding to BRPF1 bromodomains. Exhibits IC₅₀ values in the nanomolar range for BRPF1 inhibition .
- GSK5959 : N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide
Table 1: Key Benzimidazolone Derivatives
Benzimidazole-Thiazole/Triazole Hybrids
- Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Structural Differences: Combines benzimidazole with triazole and 4-bromophenyl-thiazole. Functional Impact: Demonstrated strong α-glucosidase inhibitory activity (docking score: −9.8 kcal/mol) due to bromine’s electron-withdrawing effects enhancing enzyme interaction .
- Compound 6a–c : 1-((3H-1,2,3-Triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole
Table 2: Heterocyclic Hybrids
Pyrazolone and Imidazopyridine Derivatives
- Pyrazolone Derivatives (): Example: (Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one Structural Differences: Pyrazolone core with thioxo and carbonitrile groups. Functional Impact: Anticancer activity against MCF7 cells (IC₅₀: 30.68–60.72 µM), comparable to doxorubicin (71.8 µM) .
- Imidazo[1,2-a]benzimidazoles (): Example: N-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine Structural Differences: Nitropyridine and imidazobenzimidazole groups. Functional Impact: Potential kinase inhibition due to nitro group’s electron-deficient nature .
Biological Activity
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a pyrazole ring, and a methoxybenzamide group. Its molecular formula is C15H16N4O2, with a molecular weight of 284.32 g/mol. The presence of these functional groups contributes to its biological activity.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it may interact with kinases that are critical for tumor growth and metastasis.
- Receptor Modulation : It acts as a ligand for various receptors, potentially modulating signaling pathways associated with inflammation and pain.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound:
- Cell Lines Tested : The compound has demonstrated cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed significant tumor reduction in treated mice compared to controls, with minimal toxicity observed at therapeutic doses. Histopathological analysis revealed apoptosis in tumor cells, supporting the compound’s role in inducing programmed cell death.
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics in the face of rising resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
